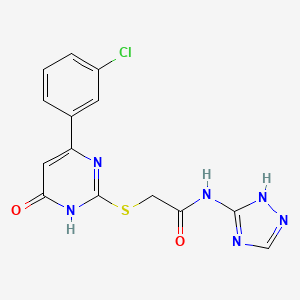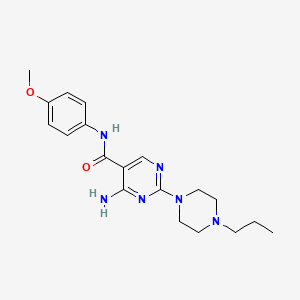methanone](/img/structure/B11198639.png)
[4-(3-fluoro-4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-FLUORO-4-METHYLPHENYL)-1,1-DIOXIDO-4H-1,4-BENZOTHIAZIN-2-YLMETHANONE is a complex organic compound that belongs to the benzothiazine family This compound is characterized by its unique structure, which includes a fluorinated phenyl group and a piperidinyl methanone moiety
Preparation Methods
The synthesis of 4-(3-FLUORO-4-METHYLPHENYL)-1,1-DIOXIDO-4H-1,4-BENZOTHIAZIN-2-YLMETHANONE typically involves multiple steps, starting from commercially available precursors. The synthetic route often includes the following steps:
Formation of the Benzothiazine Core: This step involves the cyclization of appropriate precursors to form the benzothiazine ring. Common reagents used in this step include sulfur and nitrogen sources.
Introduction of the Fluorinated Phenyl Group:
Attachment of the Piperidinyl Methanone Moiety: This step involves the coupling of the piperidinyl methanone group to the benzothiazine core through nucleophilic substitution reactions.
Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity, as well as the use of scalable processes to facilitate large-scale production.
Chemical Reactions Analysis
4-(3-FLUORO-4-METHYLPHENYL)-1,1-DIOXIDO-4H-1,4-BENZOTHIAZIN-2-YLMETHANONE undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions include oxidized or reduced derivatives, as well as substituted analogs of the original compound.
Scientific Research Applications
4-(3-FLUORO-4-METHYLPHENYL)-1,1-DIOXIDO-4H-1,4-BENZOTHIAZIN-2-YLMETHANONE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs and treatments for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 4-(3-FLUORO-4-METHYLPHENYL)-1,1-DIOXIDO-4H-1,4-BENZOTHIAZIN-2-YLMETHANONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-(3-FLUORO-4-METHYLPHENYL)-1,1-DIOXIDO-4H-1,4-BENZOTHIAZIN-2-YLMETHANONE can be compared with other similar compounds, such as:
Benzothiazine Derivatives: These compounds share the benzothiazine core structure but may differ in their substituents and functional groups.
Fluorinated Phenyl Compounds: These compounds contain a fluorinated phenyl group and may have similar chemical properties and reactivity.
Piperidinyl Methanone Derivatives: These compounds contain the piperidinyl methanone moiety and may have similar biological activities.
The uniqueness of 4-(3-FLUORO-4-METHYLPHENYL)-1,1-DIOXIDO-4H-1,4-BENZOTHIAZIN-2-YLMETHANONE lies in its specific combination of structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H21FN2O3S |
|---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
[4-(3-fluoro-4-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C21H21FN2O3S/c1-15-9-10-16(13-17(15)22)24-14-20(21(25)23-11-5-2-6-12-23)28(26,27)19-8-4-3-7-18(19)24/h3-4,7-10,13-14H,2,5-6,11-12H2,1H3 |
InChI Key |
OZQTXGDITVBGJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)N4CCCCC4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(3,4-dimethoxyphenyl)ethyl]-2-(4-methylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B11198566.png)
![2-({8-Methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B11198567.png)
![2-(4-chlorophenyl)-N-[(4-methoxyphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B11198575.png)
![7-(2,5-Dimethoxyphenyl)-3-(phenylcarbamoyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11198583.png)

![2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-(3-methylphenyl)acetamide](/img/structure/B11198593.png)
![1-methyl-4-morpholin-4-yl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B11198597.png)

![2-chlorobenzyl 4-[2-(4-fluorobenzyl)-2H-tetrazol-5-yl]benzoate](/img/structure/B11198616.png)
![Ethyl 1-[4-amino-5-(benzylcarbamoyl)pyrimidin-2-yl]piperidine-4-carboxylate](/img/structure/B11198620.png)
![4-amino-N-(4-ethoxyphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine-5-carboxamide](/img/structure/B11198622.png)
![N-Cyclopropyl-3-[3-oxo-4-({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)-3,4-dihydroquinoxalin-2-YL]propanamide](/img/structure/B11198629.png)
![N-(4-methylbenzyl)-2-(5-methyl-3-oxo-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B11198638.png)
